molecular formula C7H13ClFNO2 B6602791 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride CAS No. 2732796-43-7

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B6602791
CAS No.: 2732796-43-7
M. Wt: 197.63 g/mol
InChI Key: IGVTUSFQYNESMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-fluoropiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride but without the fluorine and acetic acid groups.

    4-fluoropiperidine: Similar structure but lacks the acetic acid moiety.

    Piperidin-4-yl acetic acid: Similar structure but without the fluorine atom.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer specific chemical and biological properties. These modifications can enhance the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVTUSFQYNESMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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